PD-1-IN-17 TFA -

PD-1-IN-17 TFA

Catalog Number: EVT-1535375
CAS Number:
Molecular Formula: C15H23F3N6O9
Molecular Weight: 488.3772
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.
Source and Classification

PD-1-IN-17 TFA is classified as a peptide-based inhibitor targeting the PD-1/PD-L1 axis. The development of such inhibitors has gained significant attention in cancer research due to their potential to overcome immune evasion by tumors. The compound falls under the category of immunotherapeutic agents, specifically designed for enhancing anti-cancer immunity.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1-IN-17 TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.

  1. Starting Materials: Fmoc-protected amino acids are commonly utilized due to their stability and ease of removal.
  2. Linker Utilization: A linker, such as ε-aminocaproic acid, may be employed to facilitate the conjugation of additional functional groups or labels (e.g., fluorescein isothiocyanate) without steric hindrance.
  3. Purification: After synthesis, the crude peptide is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often exceeding 90%.
  4. Characterization: The final product is characterized using mass spectrometry to confirm molecular weight and structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1-IN-17 TFA can be analyzed through various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The structural analysis reveals key features such as:

  • Amino Acid Sequence: The specific sequence of amino acids that confer binding affinity to PD-1.
  • Conformation: The three-dimensional arrangement of atoms within the molecule, which is critical for its interaction with PD-1.

Data from structural studies often include:

  • Molecular Weight: Calculated based on the amino acid composition.
  • Binding Sites: Identification of residues that interact with PD-1, often determined through computational docking studies.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PD-1-IN-17 TFA is its binding to PD-1, which inhibits the PD-1/PD-L1 interaction. This process can be detailed as follows:

  1. Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) are utilized to quantify the binding affinity between PD-1-IN-17 TFA and PD-1.
  2. Inhibition Mechanism: The compound competes with PD-L1 for binding sites on PD-1, effectively blocking downstream signaling pathways that lead to T-cell inhibition.
Mechanism of Action

Process and Data

The mechanism of action for PD-1-IN-17 TFA involves several steps:

  1. Competitive Inhibition: By binding to PD-1, the compound prevents PD-L1 from engaging with its receptor, thereby reversing immune suppression.
  2. T-cell Activation: This blockade leads to enhanced activation and proliferation of T-cells, promoting an anti-tumor immune response.
  3. Cytokine Secretion: Increased secretion of cytokines such as interferon-gamma and tumor necrosis factor-alpha occurs following T-cell activation.

Data supporting these mechanisms often include flow cytometry results demonstrating increased cytokine production in T-cells treated with PD-1-IN-17 TFA compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1-IN-17 TFA include:

  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Stability under various storage conditions is essential for maintaining activity; degradation studies may be conducted to assess this.

Chemical properties may involve:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, influencing absorption and distribution.
Applications

Scientific Uses

PD-1-IN-17 TFA has several applications in scientific research:

  1. Cancer Immunotherapy Research: It serves as a tool compound for studying the role of PD-1 in immune regulation and tumor evasion.
  2. Drug Development: The compound can be used as a lead structure for developing more potent inhibitors targeting the PD-1/PD-L1 axis.
  3. In Vivo Studies: It may be employed in animal models to evaluate therapeutic efficacy in enhancing anti-tumor immunity.

By understanding these aspects of PD-1-IN-17 TFA, researchers can further explore its potential in clinical applications aimed at improving cancer treatment outcomes.

Introduction to PD-1/PD-1-IN-17 TFA

Overview of PD-1 as an Immune Checkpoint Receptor

Programmed cell death protein 1 (PD-1, CD279) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily (IgSF). Structurally, it features a single extracellular immunoglobulin variable (IgV) domain, a transmembrane domain, and a cytoplasmic tail containing two critical tyrosine motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) [9]. PD-1 is expressed on activated T cells, B cells, natural killer T cells, and myeloid cells, functioning as a "brake" on immune responses. Its primary role is to maintain peripheral tolerance by suppressing T-cell activation upon binding to its ligands PD-L1 (B7-H1, CD274) or PD-L2 (B7-DC, CD273) [2] [9].

PD-1 signaling is initiated when PD-L1/PD-L2 engages its extracellular domain. This interaction triggers phosphorylation of the ITSM motif, recruiting phosphatases like SHP-2 (Src homology region 2 domain-containing phosphatase-2). SHP-2 subsequently dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR), including ZAP70 and CD3ζ. This process attenuates TCR-mediated activation, inhibits cytokine production (e.g., IL-2, IFN-γ), reduces T-cell proliferation, and promotes T-cell exhaustion—a dysfunctional state common in chronic infections and tumors [2] [6] [9].

Role of PD-1 Inhibitors in Cancer Immunotherapy

The PD-1/PD-L1 axis is a critical mechanism of tumor immune evasion. Tumor cells and tumor-associated macrophages often overexpress PD-L1, engaging PD-1 on tumor-infiltrating lymphocytes (TILs) to suppress antitumor immunity [2] [6]. Immune checkpoint inhibitors (ICIs) targeting this pathway block PD-1/PD-L1 interactions, reactivating T-cell-mediated tumor cell killing. Clinically approved monoclonal antibodies (e.g., nivolumab, pembrolizumab) have demonstrated durable responses across multiple cancers, including melanoma, non-small cell lung cancer (NSCLC), and renal cell carcinoma [9].

Despite successes, limitations persist:

  • Response Variability: Overall response rates range from 10%–30%, influenced by tumor mutational burden, PD-L1 expression levels, and MHC-I presentation efficiency [2] [6].
  • Resistance Mechanisms:
  • Primary resistance: Driven by low tumor immunogenicity, T-cell exclusion, or EGFR/ALK mutations [2].
  • Acquired resistance: Associated with T-cell dysfunction, neoantigen loss, or upregulation of alternative checkpoints (e.g., LAG3, TIM3) [2].Combination therapies (e.g., with CTLA-4 inhibitors or chemotherapy) and biomarker-driven patient stratification are strategies to overcome resistance [2] [9].

Table 1: Clinical Response to PD-1/PD-L1 Inhibitors in Select Cancers

Cancer TypeObjective Response Rate (%)Reference
Melanoma40 [9]
Squamous NSCLC20 [9]
Renal Cell Carcinoma25 [9]

Discovery and Development of PD-1-IN-17 TFA

PD-1-IN-17 TFA (also designated CA-170 or AUPM-170) is a small-molecule inhibitor originating from patent WO2015033301A1 (Compound 12) [1] [5]. It was designed to disrupt PD-1/PD-L1 interactions through direct binding to PD-L1, contrasting with antibody-based therapies. Key aspects include:

  • Chemical Structure: The molecule has a molecular weight of 488.37 g/mol and the formula C₁₅H₂₃F₃N₆O₉. Its core structure features an L-serine derivative linked to a substituted 1,3,4-oxadiazole scaffold, with a trifluoroacetate (TFA) counterion enhancing solubility [1] [5] [8]. The IUPAC name is (((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid [5].
  • Mechanism & Potency: PD-1-IN-17 TFA inhibits PD-1/PD-L1 binding, reactivating T-cell function. In biochemical assays, it suppresses 92% of splenocyte proliferation at 100 nM [1] [8]. This high potency is attributed to its ability to occupy the PD-L1 binding interface, preventing PD-1 engagement.
  • Multitarget Potential: Evidence suggests it may concurrently inhibit VISTA (V-domain Ig suppressor of T-cell activation), another checkpoint protein implicated in immune evasion [5].

Table 2: Key Properties of PD-1-IN-17 TFA

PropertyValue
Molecular Weight488.37 g/mol
FormulaC₁₅H₂₃F₃N₆O₉
Biological Activity (IC₅₀)92% splenocyte inhibition at 100 nM
SolubilitySoluble in DMSO
Storage-20°C for long-term stability

Compared to early-generation small-molecule inhibitors (e.g., BMS-202), PD-1-IN-17 TFA exhibits superior cellular activity, though its in vivo efficacy data remain limited to patent disclosures [5] [10]. Its trifluoroacetate salt form improves bioavailability, a common strategy for optimizing drug-like properties.

Properties

Product Name

PD-1-IN-17 TFA

IUPAC Name

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

Molecular Formula

C15H23F3N6O9

Molecular Weight

488.3772

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI Key

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PD-1-IN-17; PD-1-IN17; PD-1-IN 17; CA-170; CA170; CA 170; AUPM170; AUPM-170; AUPM 170; PD-L1/PD-L2/VISTA antagonist.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.